Geranylgeranyl Transferase Inhibitor-2147 (GGTI-2147) is a cell-permeable peptidomimetic compound that selectively inhibits protein geranylgeranylation by targeting Geranylgeranyltransferase I (GGTase-I). [, ] While its initial development aimed at inhibiting Ras protein function for cancer treatment, GGTI-2147's impact on various cellular processes, primarily through modulating Rab GTPase prenylation, has broadened its research applications. [, , ]
Source: Synthetic [, , ]Classification: Peptidomimetic, Geranylgeranyltransferase I inhibitor [, , ]Role in scientific research: Investigating the role of protein geranylgeranylation and Rab GTPases in various cellular processes. [, , ]
GGTI-2147 is sourced from chemical suppliers such as Calbiochem and Sigma-Aldrich, where it is available for research purposes. The compound belongs to the class of inhibitors targeting protein geranylgeranyltransferase, which plays a significant role in post-translational modifications of proteins involved in cell signaling and growth regulation. Its primary target is GGTase I, which facilitates the addition of geranylgeranyl groups to specific proteins, thereby influencing their function and localization within the cell.
The synthesis of GGTI-2147 involves several steps, including the preparation of key intermediates followed by their coupling to form the final product. The synthetic route typically utilizes organic solvents, catalysts, and protective groups to enhance selectivity and efficiency during reactions.
GGTI-2147 has a complex molecular structure characterized by its peptidomimetic nature. The empirical formula is , indicating a well-defined arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
GGTI-2147 can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity or to explore its interactions with other molecules.
The mechanism of action for GGTI-2147 primarily involves its binding affinity to GGTase I, which inhibits the enzyme's ability to geranylgeranylate target proteins. This inhibition leads to significant alterations in cellular signaling pathways:
GGTI-2147 is hygroscopic and exhibits cell permeability, which allows it to effectively penetrate biological membranes.
GGTI-2147 has several scientific applications primarily in cancer research due to its role in inhibiting protein prenylation:
GGTI-2147 is a cell-permeable, non-thiol peptidomimetic compound that irreversibly inhibits geranylgeranyltransferase I (GGTase I), an enzyme critical for protein prenylation. This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid lipid to cysteine residues in proteins bearing a C-terminal Leu-Xaa-Xaa-Leu (CAAX) motif. GGTI-2147 competes with protein substrates at the GGTase I active site, blocking geranylgeranylation and subsequent membrane localization of client proteins [3]. Biochemical assays demonstrate that GGTI-2147 inhibits Rap1A geranylgeranylation with an IC₅₀ of 500 nM, while cellular uptake is facilitated by its esterified structure, enhancing bioavailability [3]. The inhibition disrupts protein trafficking and function, as evidenced by the accumulation of unprenylated Rap1A in treated cells [2].
Table 1: Biochemical Properties of GGTI-2147
Property | Value |
---|---|
Molecular Weight | 487.6 g/mol |
Solubility | 200 mg/mL in DMSO |
GGTase I IC₅₀ (Rap1A) | 500 nM |
FTase IC₅₀ (H-Ras) | >30 µM |
Selectivity Ratio (GGTase I/FTase) | >60-fold |
GGTI-2147 exhibits >60-fold selectivity for inhibiting GGTase I over farnesyltransferase (FTase). While it blocks geranylgeranylation of Rap1A (IC₅₀ = 500 nM), it minimally affects H-Ras farnesylation (IC₅₀ >30 µM) [3]. This selectivity arises from structural differences in the CAAX-binding pockets of GGTase I and FTase. GGTase I preferentially accommodates leucine-terminated substrates like Rap1A, whereas FTase favors methionine- or serine-terminated proteins like H-Ras. GGTI-2147’s peptidomimetic structure mimics the Leu-Xaa-Xaa-Leu motif, enabling high-affinity binding to GGTase I but poor recognition by FTase [2] [3]. This specificity minimizes off-target effects on farnesylated proteins, preserving essential cellular functions mediated by H-Ras.
Table 2: Substrate Specificity of Prenylation Inhibition
Protein | CAAX Motif | Prenylation Type | GGTI-2147 Effect |
---|---|---|---|
Rap1A | -CVLL | Geranylgeranylation | Inhibited (IC₅₀ = 500 nM) |
RhoA | -CLVL | Geranylgeranyl | Inhibited |
H-Ras | -CVLS | Farnesylation | Unaffected (IC₅₀ >30 µM) |
K-Ras | -CIIM | Farnesylation/Geranylgeranylation | Minimally affected |
By inhibiting GGTase I, GGTI-2147 disrupts the geranylgeranylation of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which govern cytoskeletal dynamics, cell motility, and proliferation. Unprenylated Rho GTPases mislocalize to the cytosol, impairing their activation and downstream signaling. In prostate cancer cells (PC3, DU145), GGTI-2147 treatment suppresses stress fiber formation and cell migration by inactivating RhoA . Additionally, it downregulates Rho-mediated transcription of matrix metalloproteinases (MMPs). In osteoarthritic chondrocytes, analogous GGTase I inhibitors reduce MMP-13 expression by 60%, attenuating collagen degradation [4]. This underscores GGTI-2147’s role in blocking invasion-promoting pathways.
Table 3: Functional Consequences of Rho GTPase Inhibition
Cellular Process | Effect of GGTI-2147 | Downstream Impact |
---|---|---|
Cytoskeletal organization | Loss of stress fibers & focal adhesions | Reduced cell motility |
Transcriptional regulation | Suppressed NF-κB/AP-1 activity | ↓ MMP-1, MMP-13 expression |
Cell cycle progression | G1 arrest via p21 upregulation | Inhibition of proliferation |
Under metabolic stress (e.g., serum starvation or chemotherapy), GGTI-2147 potentiates caspase-3 activation, which cleaves and inactivates GGTase I and FTase. In prostate cancer cells, the combination of GGTI-2147 and docetaxel enhances caspase-3 activity by 3-fold compared to monotherapy [7]. Caspase-3 cleaves the GGTase I β-subunit at DEDD₃₂₅ motifs, irreversibly fragmenting the enzyme. This amplifies the accumulation of unprenylated proteins, triggering mitochondrial apoptosis. This mechanism explains the synergistic cytotoxicity observed with taxanes .
Dual inhibition of GGTase I and FTase using GGTI-2147 and FTase inhibitors (e.g., ABT-100) prevents compensatory cross-prenylation. In HGPS fibroblasts, FTase inhibition alone induces alternate geranylgeranylation of progerin by GGTase I, whereas co-treatment with GGTI-2147 blocks this escape route, enhancing progerin accumulation and nuclear defects [2] [6]. Similarly, in cancer cells, dual inhibition abrogates K-Ras geranylgeranylation when FTase is suppressed, amplifying apoptosis [5] [6]. Isobolographic analyses confirm strong synergy (combination index <0.9) between GGTI-2147 and FTase inhibitors across prostate cancer cell lines [6].
Table 4: Synergistic Effects of Dual Prenylation Blockade
Cell Type | Combination | Effect | Synergy Measure |
---|---|---|---|
Prostate cancer (LNCaP) | GGTI-2147 + Docetaxel | 90% growth inhibition at sub-IC₅₀ doses | CI = 0.45 (Fa 0.9) |
HGPS fibroblasts | GGTI-2147 + FTI (ABT-100) | Progerin accumulation ↑ 3-fold | Nuclear morphology rescue |
Pancreatic cancer | GGTI-2147 + FTI | K-Ras mislocalization | Near-complete growth arrest |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7